molecular formula C10H12Cl3N3O2 B13473399 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride

2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride

Cat. No.: B13473399
M. Wt: 312.6 g/mol
InChI Key: OYYPZICHCZDVLD-UHFFFAOYSA-N
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Description

2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. Key steps may include:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may introduce new functional groups .

Scientific Research Applications

2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

What sets 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride apart is its specific substitution pattern and its potent activity against FGFRs. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C10H12Cl3N3O2

Molecular Weight

312.6 g/mol

IUPAC Name

2-amino-3-(3-chloropyrrolo[2,3-b]pyridin-1-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C10H10ClN3O2.2ClH/c11-7-4-14(5-8(12)10(15)16)9-6(7)2-1-3-13-9;;/h1-4,8H,5,12H2,(H,15,16);2*1H

InChI Key

OYYPZICHCZDVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2Cl)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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